molecular formula C20H24N2O5S B2910080 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 921897-65-6

2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2910080
CAS No.: 921897-65-6
M. Wt: 404.48
InChI Key: CZMVDDJUUPTXNO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 2,3-dimethoxy groups and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety linked via an ethyl chain. The tetrahydroisoquinoline sulfonyl group is a critical pharmacophore observed in bioactive molecules targeting ion channels (e.g., Kv1.1–1.2 inhibitors) and multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) . The dimethoxy substituents on the benzamide may enhance lipophilicity and influence binding affinity, though specific data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-9-5-8-17(19(18)27-2)20(23)21-11-13-28(24,25)22-12-10-15-6-3-4-7-16(15)14-22/h3-9H,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMVDDJUUPTXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline scaffold . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of iminium ions.

    Reduction: Formation of reduced dihydroisoquinoline derivatives.

    Substitution: Formation of sulfonamide or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition can disrupt metabolic pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural Similarities and Key Motifs

The compound shares a tetrahydroisoquinoline-2-sulfonyl ethylbenzamide scaffold with several analogs, which is associated with diverse biological activities:

Compound Name / Identifier Substituents on Benzamide Additional Features Biological Activity / Target References
Target Compound 2,3-dimethoxy None Not explicitly stated (inferred from analogs) -
Compound 8, 9, 12 () Unspecified 4-(Tetrahydroisoquinoline-2-sulfonyl) Kv1.1–1.2 potassium channel inhibitors
Compound 7h () 2-methoxy (linked via triazole) 6,7-dimethoxy-THIQ, triazole-phenyl linker P-gp-mediated MDR reversal (EC50 = 127.5 nM)
5-Bromo-2,3-dimethoxy analog () 5-bromo-2,3-dimethoxy Piperidin-4-yl substituent Dopaminergic ligand
2-Fluoro analog () 2-fluoro None Structural data only (CAS: 922087-44-3)

Key Observations :

  • The tetrahydroisoquinoline sulfonyl group is a conserved motif in Kv1.1–1.2 inhibitors (e.g., compounds 8, 9, 12) and MDR modulators (e.g., compound 7h) .
  • Substituent positioning significantly impacts activity: 2,3-Dimethoxy on benzamide (target compound) vs. 6,7-dimethoxy on tetrahydroisoquinoline (compound 7h) correlates with distinct targets (MDR vs. ion channels). Bromination (5-bromo-2,3-dimethoxy in ) shifts activity toward dopaminergic systems, highlighting substituent-dependent target selectivity .

Drug-Likeness and Physicochemical Properties

  • Compounds with the tetrahydroisoquinoline sulfonyl motif (e.g., ’s analogs) exhibit drug-like Molsoft scores (0 to 2), suggesting favorable pharmacokinetic profiles .

Biological Activity

The compound 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a derivative of tetrahydroisoquinoline known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H23N2O4S
  • Molecular Weight : 389.47 g/mol
  • CAS Number : 42971-24-4

Synthesis

Recent studies have focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ) derivatives, including the target compound. The synthesis employs environmentally friendly methodologies involving Preyssler heteropolyacid catalysts, yielding moderate to high yields (35-91%) under mild conditions .

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. In particular:

  • Antifungal Activity : Certain derivatives showed potent antifungal effects against various species such as Aspergillus spp., Penicillium spp., and Botrytis cinerea. Derivatives were tested for Minimum Inhibitory Concentration (MIC), with some showing MIC values as low as 0.5 µg/mL against Candida albicans and other fungal pathogens .
  • Bacterial Activity : The compound was evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli. Some derivatives displayed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Antiproliferative Effects

The compound's structural features suggest potential antiproliferative activity. A related study indicated that tetrahydroisoquinoline derivatives could inhibit cell proliferation in various cancer cell lines. The most effective compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.45 µM) against human tumor xenografts .

ADMET Properties

A thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted on the synthesized derivatives:

  • Absorption : High gastrointestinal absorption predicted.
  • Distribution : Favorable distribution characteristics.
  • Metabolism : Metabolically stable in liver microsomes.
  • Excretion : Low toxicity observed in preliminary tests; no hepatic toxicity reported for several derivatives .

Case Studies and Research Findings

StudyFindings
Synthesis and Antimicrobial EvaluationsTwo derivatives showed significant antifungal properties with MIC values as low as 0.5 µg/mL against Candida albicans.
Antiproliferative ActivityDerivatives exhibited IC50 values ranging from 0.20 to 1.90 µM in various cancer cell lines.
ADMET AnalysisAll tested compounds showed no hepatic toxicity; promising candidates identified for further development.

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